molecular formula C11H25NO2Si B3049580 (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine CAS No. 211053-45-1

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine

Cat. No.: B3049580
CAS No.: 211053-45-1
M. Wt: 231.41 g/mol
InChI Key: CIMWANLISJGBDU-JTQLQIEISA-N
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Description

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is a chemical compound that features a morpholine ring substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The general reaction scheme is as follows:

ROH+(Me3C)Me2SiCl(Me3C)Me2SiOR+HCl\text{ROH} + \text{(Me}_3\text{C)Me}_2\text{SiCl} \rightarrow \text{(Me}_3\text{C)Me}_2\text{SiOR} + \text{HCl} ROH+(Me3​C)Me2​SiCl→(Me3​C)Me2​SiOR+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: Reduction reactions can target the morpholine ring or the silyl ether group.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine involves the interaction of the silyl ether group with various molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, which can influence the reactivity and stability of the compound. The morpholine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.

    tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric properties.

    Trimethylsilyl chloride: A less bulky silyl protecting group.

Uniqueness

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is unique due to its combination of a morpholine ring and a tert-butyl(dimethyl)silyl group. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[[(3S)-morpholin-3-yl]methoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-9-10-8-13-7-6-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWANLISJGBDU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624554
Record name (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-45-1
Record name (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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